molecular formula C8H14O B094567 1-Oxaspiro[2.6]nonane CAS No. 185-85-3

1-Oxaspiro[2.6]nonane

Cat. No. B094567
CAS RN: 185-85-3
M. Wt: 126.2 g/mol
InChI Key: DULNQKPEYCYFFO-UHFFFAOYSA-N
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Description

1-Oxaspiro[2.6]nonane is a spirocyclic compound, which is a class of organic compounds characterized by their unique structure that includes a quaternary carbon atom that is a part of two rings simultaneously. These compounds are of significant interest in the field of organic chemistry due to their potential applications in drug discovery and material science.

Synthesis Analysis

The synthesis of various oxaspiro nonane derivatives has been reported through different synthetic routes. For instance, novel thia/oxa-azaspiro[3.4]octanes have been synthesized using robust and step-economic routes, designed to serve as multifunctional modules for drug discovery . Additionally, a new class of oxy-oxazolidinones, namely 1,6-dioxa-3,9-diazaspiro[4.4]nonanes, has been synthesized via O-acylated α-hydroxyamides . A straightforward synthesis of the 1-oxaspiro[4.4]nonane skeleton from a D-glucose-derived substrate has been developed, utilizing ring-closing metathesis reactions . Moreover, a two-step synthesis of symmetric 2,7-dialkyl-1,6-dioxaspiro[4.4]nonanes has been achieved through double Michael addition and subsequent spiroketalization .

Molecular Structure Analysis

The molecular structure and stereochemistry of oxaspiro nonane derivatives have been elucidated using various spectroscopic techniques. For example, the structural and stereochemical assignment of diastereoisomeric oxaspiro[4.4]nonane derivatives was achieved using modern gradient-based 1D and 2D NMR experiments . The absolute configurations of enantiomers of 1-azaspiro[4.4]nonane-2,6-dione were determined after resolving the racemic mixture via chiral acetals .

Chemical Reactions Analysis

Oxaspiro nonane derivatives undergo a variety of chemical reactions. Catalytic transformations of 1,6-dioxaspiro[4.4]nonanes have been studied, revealing isomerization, decarbonylation, and isomerization to aliphatic ketones and γ-diketones . The photoinitiated cationic polymerization of 2-methylene-7-phenyl-1,4,6,9-tetraoxaspiro[4.4]nonane has been investigated, leading to the formation of poly(alkylene−carbonate−ketone) without common side reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of oxaspiro nonane derivatives are influenced by their unique spirocyclic structure. For instance, the spiromonomer 2-methylene-7-phenyl-1,4,6,9-tetraoxaspiro[4.4]nonane is liquid at room temperature, which is advantageous for its polymerization . The identification of 2-ethyl-1,6-dioxaspiro[4.4]nonane as an aggregation pheromone in bark beetles highlights the biological significance of these compounds and their potential as bioactive molecules .

Scientific Research Applications

Use in Chemistry

1-Oxaspiro[2.6]nonane is a chemical compound with the molecular formula C8H14O and a molecular weight of 126.2 . It is commonly used in the field of chemistry for various applications.

Application

While the specific applications of 1-Oxaspiro[2.6]nonane are not detailed in the sources, it is generally used in proteomics research . Proteomics is a branch of biology that studies proteins, their structures, and their functions.

Results or Outcomes

Use in Synthesis of Spirocyclic Oxetane-Fused Benzimidazole

A new synthesis of 2-oxa-7-azaspiro[3.5]nonane is described . Spirocyclic oxetanes, including 2-oxa-6-azaspiro[3.3]heptane were converted into o-cycloalkylaminoacetanilides for oxidative cyclizations using Oxone® in formic acid. The expanded spirocyclic oxetane successfully gave the [1,2-a] ring-fused benzimidazole .

Use in Proteomics Research

1-Oxaspiro[2.6]nonane is used as a biochemical in proteomics research . Proteomics is a branch of biology that studies proteins, their structures, and their functions.

Results or Outcomes

Use in Synthesis of β-Lactones

1-Oxaspiro[2.6]nonane has been used in the synthesis of β-lactones . β-lactones are a type of organic compound that have a four-membered ring structure.

Safety And Hazards

Safety information indicates that 1-Oxaspiro[2.6]nonane should be handled with care. It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment, including chemical impermeable gloves, is advised .

properties

IUPAC Name

1-oxaspiro[2.6]nonane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O/c1-2-4-6-8(5-3-1)7-9-8/h1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DULNQKPEYCYFFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC2(CC1)CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30349095
Record name 1-oxaspiro[2.6]nonane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30349095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Oxaspiro[2.6]nonane

CAS RN

185-85-3
Record name 1-oxaspiro[2.6]nonane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30349095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a mixture of trimethylsulfonium iodide (35.7 g) in 300 mL dry DMSO was added 11.2 g of cycloheptanone with stirring. A solution of potassium tert-butoxide (16.83 g) in 200 mL dry DMSO was slowly added. The resulting solution was stirred at room temperature for 16 hours. The reaction mixture was quenched by addition of water (600 mL), and extracted with diethyl ether (3×200 mL). The combined organic layers were washed with water (200 mL), dried over Na2SO4, filtered, and concentrated under reduced pressure to give the product.
Quantity
35.7 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
11.2 g
Type
reactant
Reaction Step Two
Quantity
16.83 g
Type
reactant
Reaction Step Three
Name
Quantity
200 mL
Type
solvent
Reaction Step Three

Citations

For This Compound
15
Citations
LH Schwartz, M Feil, AJ Kascheres, K Kaufmann… - Tetrahedron …, 1967 - Elsevier
Of particular interest is the step involving a 1, 5 hydride shift. An examination of a Dreiding model of I indicates that one of the hydrogen atoms at C-6 is situated near, and directly behind…
Number of citations: 4 www.sciencedirect.com
JC Walton - Journal of the Chemical Society, Perkin Transactions 2, 1999 - pubs.rsc.org
Series of 2-bromomethyl- and 2-hydroxymethyl-1-oxaspiro[2.n]alkanes were prepared from cycloalkanones by initial Wadsworth–Horner–Emmons methodology to afford ester-…
Number of citations: 18 pubs.rsc.org
MM Elenkov, I Primožič, T Hrenar, A Smolko… - Organic & …, 2012 - pubs.rsc.org
A novel activity of halohydrin dehalogenases towards spiroepoxides has been found. The enzyme from Arthrobacter sp. (HheA) catalysed highly regioselective azidolysis of …
Number of citations: 48 pubs.rsc.org
MM Elenkov, I Primožič, T Hrenar, A Smolko, I Dokli… - scholar.archive.org
Epoxide Azido alcohols 100 C 2 min, 10 C/min to 150 C, 10 min at 180 C 3.7 (1a) 9.9 (2a) 9.6 (2a') 110 C 2 min, 10 C/min to 180 C, 10 min at 180 C 4.4 (1b) 10.2 (2b) 10.7 (2b') 120 C 2 …
Number of citations: 0 scholar.archive.org
A Dandia, A Kumar Laxkar, S Bhaskaran - Current Catalysis, 2012 - ingentaconnect.com
Sodium carbonate sesquiperhydrate catalyzed efficient one-pot synthesis of novel spiro[indoline-3,2'- oxirane]dicarboxamides was achieved via Knoevenagel adduct of isatin with …
Number of citations: 1 www.ingentaconnect.com
A Gansaeuer, M Pierobon, H Bluhm - Synthesis, 2001 - thieme-connect.com
A synthetic route to carbocyclic and heterocyclic [3.3. 0],[4.3. 0] and [5.3. 0] systems containing pyrrolidine and tetrahydro-furan units and various other tetrahydrofuran derivatives is …
Number of citations: 56 www.thieme-connect.com
KH Kim - Journal of the Chemical Society, Perkin Transactions 1, 1997 - pubs.rsc.org
Synthesis of conjugated dienes from vinyl epoxides, vinyl acetonides and 2,5-dihydrofurans via zirconocene-mediated deoxygenatio Page 1 J. Chem. Soc., Perkin Trans. 1, 1997 1095 …
Number of citations: 12 pubs.rsc.org
EJT da Silva, FMF Roleira, MLS e Melo, ASC Neves… - Steroids, 2002 - Elsevier
A new convergent synthesis of the antitumor steroid formestane (4-OHA) 5 has been performed from the easily available epimeric mixture of 5α- and 5β-androst-3-en-17-one 1a and 1b …
Number of citations: 27 www.sciencedirect.com
PI FUCHS - 1976 - search.proquest.com
The Friedel-Crafts reaction of 1, 1-bis (bromomethyl)-cyclohexane with benzene in the presence of aluminum chloride produces more than twenty products. Studies at various reaction …
Number of citations: 2 search.proquest.com
BC Hartman, B Rickborn - The Journal of Organic Chemistry, 1972 - ACS Publications
The rearrangement of glycidic esters catalyzed by lithium salts and other Lewis acidshas been explored. Lith-ium halide catalyst lead5 to a mixture of products derived from both a and ß …
Number of citations: 29 pubs.acs.org

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